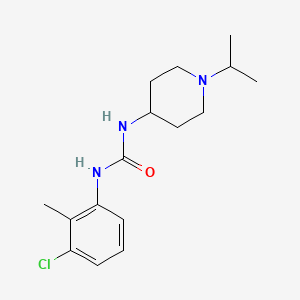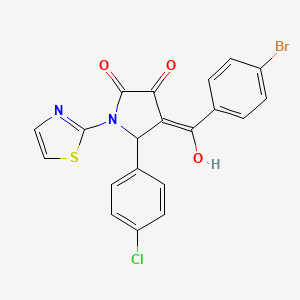
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as CPPU, is a plant growth regulator that has gained attention in recent years due to its potential applications in agriculture. CPPU is a synthetic compound that belongs to the family of urea derivatives and has been shown to enhance fruit growth, increase yield, and improve fruit quality.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its applications in agriculture. It has been shown to enhance fruit growth and increase yield in various crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been used to improve fruit quality by increasing sugar content, reducing acidity, and improving color.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the activation of cell division and elongation in the fruit. This compound stimulates the synthesis of cytokinins, which are plant hormones that regulate cell division and growth. This results in increased fruit size and yield. This compound also enhances the activity of gibberellins, which are plant hormones that regulate fruit quality by controlling sugar content, acidity, and color.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in sugar metabolism, which results in increased sugar content in the fruit. This compound also reduces the activity of enzymes involved in acid metabolism, which results in reduced acidity in the fruit. In addition, this compound enhances the activity of enzymes involved in anthocyanin synthesis, which results in improved color in the fruit.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic to some plant species and can cause phytotoxicity if applied in high concentrations. This compound also has a short half-life in the plant, which limits its effectiveness.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea. One area of interest is the optimization of this compound applications in different crops. The optimal concentration and timing of this compound application may vary depending on the crop and environmental conditions. Another area of interest is the development of new this compound derivatives with improved efficacy and reduced toxicity. Finally, the mechanisms underlying the effects of this compound on fruit growth and quality need to be further elucidated to optimize its use in agriculture.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is synthesized through a multistep process that involves the reaction of 3-chloro-2-methylphenyl isocyanate with 1-isopropyl-4-piperidinol in the presence of a base. The resulting product is then treated with urea to obtain this compound. The synthesis method is relatively simple and can be carried out on a large scale.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-11(2)20-9-7-13(8-10-20)18-16(21)19-15-6-4-5-14(17)12(15)3/h4-6,11,13H,7-10H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOHJCSYKMLOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B5266220.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5266232.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine](/img/structure/B5266236.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5266239.png)
![N-(3-amino-3-oxopropyl)-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5266240.png)
![2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5266247.png)
![3-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5266248.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)


![N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5266294.png)
![3-chloro-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5266312.png)
![3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5266322.png)
